2-Methoxy-6-methyl-4-nitroaniline

Description

BenchChem offers high-quality 2-Methoxy-6-methyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

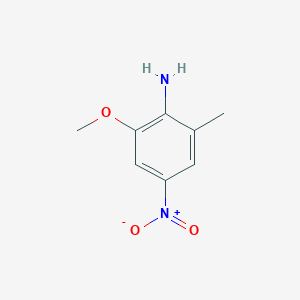

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWOOYMMFCGHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methoxy-6-methyl-4-nitroaniline: Established Principles and Novel Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delineates the synthesis of 2-methoxy-6-methyl-4-nitroaniline, a key substituted nitroaniline intermediate with potential applications in the pharmaceutical and chemical industries. In the absence of a directly established synthetic protocol in publicly available literature, this document puts forth a robust and scientifically-grounded proposed synthesis route. The primary strategy leverages the well-established three-step sequence of N-acylation, nitration, and subsequent hydrolysis, commencing from the commercially available precursor, 2-methoxy-6-methylaniline. We will provide a detailed experimental protocol for this proposed route, underpinned by a thorough analysis of the chemical principles governing each transformation, particularly the regioselectivity of the crucial nitration step. Furthermore, this guide explores alternative and potentially more innovative synthetic strategies, offering a forward-looking perspective on the preparation of this and other similarly substituted nitroanilines.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a class of organic compounds of significant industrial and academic interest. Their versatile chemical nature, stemming from the presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic scaffold, makes them invaluable precursors in the synthesis of a wide array of more complex molecules. They are foundational building blocks in the manufacturing of azo dyes, pigments, and agrochemicals.[1] In the realm of drug discovery and development, the nitroaniline moiety is present in a number of biologically active compounds and serves as a versatile handle for further chemical modifications. The specific substitution pattern of 2-methoxy-6-methyl-4-nitroaniline suggests its potential as a bespoke intermediate for the synthesis of targeted pharmaceutical agents, where precise control over molecular architecture is paramount.

Proposed Primary Synthesis Route: A Three-Step Approach

The most logical and well-precedented approach to the synthesis of 2-methoxy-6-methyl-4-nitroaniline involves a three-step sequence starting from 2-methoxy-6-methylaniline. This strategy is widely employed for the synthesis of related nitroanilines, such as 2-methyl-4-nitroaniline, and offers a high degree of control over the reaction outcome.[1] The core principle involves the temporary protection of the highly activating amino group to prevent unwanted side reactions during nitration and to ensure the desired regioselectivity.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed three-step synthesis of 2-Methoxy-6-methyl-4-nitroaniline.

Step 1: N-Acetylation (Protection of the Amino Group)

Causality: The amino group of an aniline is highly activating and susceptible to oxidation by nitrating agents. Direct nitration of 2-methoxy-6-methylaniline would likely lead to a mixture of products, including dinitro- and oxidized species, and poor regioselectivity. The acetylation of the amino group to form an acetamido group serves two primary purposes:

-

Moderation of Activating Strength: The acetamido group is still an activating, ortho-, para-directing group, but it is significantly less activating than the amino group. This moderation reduces the likelihood of over-nitration and oxidative side reactions.

-

Steric Hindrance: The bulkier acetamido group can sterically hinder substitution at the ortho positions, further enhancing the regioselectivity of the subsequent nitration step.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-methoxy-6-methylaniline in glacial acetic acid.

-

To this solution, add 1.1 equivalents of acetic anhydride.

-

Heat the reaction mixture to reflux (approximately 115-120°C) and maintain for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

-

The N-(2-methoxy-6-methylphenyl)acetamide will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 2: Electrophilic Nitration

Causality: This is the key step where the nitro group is introduced onto the aromatic ring. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring: the methoxy group, the methyl group, and the acetamido group.

-

Acetamido Group (-NHCOCH₃): A strong ortho-, para-director.

-

Methoxy Group (-OCH₃): A strong ortho-, para-director.

-

Methyl Group (-CH₃): A weak ortho-, para-director.

The position para to the strongly activating acetamido group (C4) is the most electronically enriched and sterically accessible position for the incoming electrophile (NO₂⁺). The ortho positions to the acetamido group are sterically hindered by the adjacent methyl and methoxy groups. Therefore, the nitration is expected to proceed with high regioselectivity to yield the desired 4-nitro product.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, add the dried N-(2-methoxy-6-methylphenyl)acetamide from the previous step.

-

Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add concentrated sulfuric acid with stirring, ensuring the temperature remains below 10°C.

-

Once the acetanilide has completely dissolved, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise from the dropping funnel. Maintain the reaction temperature between 0-10°C throughout the addition.

-

After the addition is complete, stir the reaction mixture at 0-10°C for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis (Deprotection)

Causality: The final step involves the removal of the acetyl protecting group to regenerate the free amino group, yielding the target molecule, 2-methoxy-6-methyl-4-nitroaniline. This is typically achieved by either acidic or basic hydrolysis. Basic hydrolysis is often preferred as it avoids the formation of anilinium salts and can lead to a cleaner product.

Experimental Protocol (Basic Hydrolysis):

-

In a round-bottom flask with a reflux condenser, suspend the crude N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide in an aqueous solution of sodium hydroxide (e.g., 10-15% w/v).

-

Heat the mixture to reflux (approximately 100°C) with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.[2]

-

Cool the reaction mixture to room temperature, which should cause the 2-methoxy-6-methyl-4-nitroaniline to precipitate as a yellow or orange solid.

-

Collect the product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Quantitative Data Summary (Projected)

The following table provides projected yields and purity for the proposed synthesis of 2-methoxy-6-methyl-4-nitroaniline, based on typical values for analogous reactions reported in the literature for similar substituted nitroanilines.[1][3]

| Step | Reaction | Starting Material | Product | Projected Yield (%) | Projected Purity (%) | Key Conditions |

| 1 | N-Acetylation | 2-Methoxy-6-methylaniline | N-(2-methoxy-6-methylphenyl)acetamide | 90-95 | >95 | Acetic anhydride, acetic acid, reflux |

| 2 | Nitration | N-(2-methoxy-6-methylphenyl)acetamide | N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide | 80-85 | >90 (crude) | Fuming HNO₃, H₂SO₄, 0-10°C |

| 3 | Hydrolysis | N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide | 2-Methoxy-6-methyl-4-nitroaniline | 90-95 | >98 (after recrystallization) | Aqueous NaOH, reflux |

| Overall | - | - | - | ~65-75 | >98 | - |

Alternative and Novel Synthesis Routes

While the three-step approach is the most probable and reliable route, it is worthwhile to consider alternative strategies that may offer advantages in terms of atom economy, reduced step count, or milder reaction conditions.

Direct Nitration with Milder Reagents

Recent research has focused on the development of milder and more selective nitrating agents to circumvent the use of harsh mixed acids. One such promising reagent is bismuth nitrate pentahydrate.[4][5] This approach could potentially allow for the direct nitration of 2-methoxy-6-methylaniline, obviating the need for the protection-deprotection sequence. However, the regioselectivity of such a direct nitration would need to be carefully investigated, as the highly activated ring could still lead to a mixture of isomers.

Caption: Proposed direct nitration using a milder nitrating agent.

Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

An alternative disconnection approach would involve the synthesis of a suitable precursor followed by a nucleophilic aromatic substitution (SₙAr) reaction to introduce the amino group. For instance, if a route to 1-chloro-2-methoxy-6-methyl-4-nitrobenzene could be devised, amination with ammonia under pressure could yield the desired product.[6] This strategy is often employed in industrial settings for the synthesis of nitroanilines. However, the synthesis of the required chlorinated precursor might be as complex as the primary proposed route.

Conclusion

This technical guide has presented a comprehensive and scientifically sound proposed synthesis for 2-methoxy-6-methyl-4-nitroaniline. The primary three-step route, involving N-acetylation, nitration, and hydrolysis, is based on well-established and reliable organic chemistry principles. The detailed protocols and mechanistic rationale provided herein offer a solid foundation for researchers and drug development professionals to undertake the synthesis of this valuable intermediate. The exploration of alternative, more novel routes highlights potential avenues for future process optimization and innovation in the synthesis of substituted nitroanilines. As with any chemical synthesis, all experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory.

References

-

Guzmán-Hernández, K., et al. (2021). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. PubMed. Available at: [Link]

- CN103848706A - Synthesis method of substituted nitroaniline. Google Patents.

-

Bentham Science. (2025). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Ingenta Connect. Available at: [Link]

-

PrepChem.com. Synthesis of 2-Methoxy-6-nitroaniline. Available at: [Link]

- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.

-

Patsnap. (2019). Preparation method of 2-methoxy-4-nitroaniline. Eureka. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Characterization and Structural Elucidation of Substituted Nitroanilines: A Case Study on 2-Methoxy-4-nitroaniline

Preamble: This guide provides a comprehensive framework for the structural characterization of substituted nitroanilines, a class of compounds vital as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Due to the limited availability of specific experimental data for 2-Methoxy-6-methyl-4-nitroaniline in peer-reviewed literature, this document will use the closely related and well-documented isomer, 2-Methoxy-4-nitroaniline (CAS 97-52-9) , as a representative model. The principles, workflows, and analytical techniques detailed herein are directly applicable to the structural elucidation of the originally specified compound and other analogous molecules.

Introduction: The Analytical Imperative

The precise determination of a molecule's chemical structure is the bedrock of chemical research and development.[3] For a compound like 2-Methoxy-4-nitroaniline, a deep yellow solid at room temperature, its utility is intrinsically linked to its confirmed molecular identity.[1][4] The strategic placement of the amino (-NH₂), methoxy (-OCH₃), and nitro (-NO₂) groups on the aniline ring dictates its chemical reactivity, color, and biological activity.[5] Therefore, a multi-technique analytical approach is not merely procedural but essential for validating synthesis, identifying impurities, and ensuring suitability for downstream applications.[6]

This guide eschews a simple listing of techniques. Instead, it presents a logical, field-proven workflow, explaining the causality behind each analytical choice. We will proceed from confirming the molecular mass to mapping the functional group landscape, and finally, to assembling the precise atomic connectivity, culminating in a definitive structural assignment.

Synthesis and Purification: Establishing a Baseline

The journey of characterization begins with the synthesis of the material. A common industrial method for preparing 2-methoxy-4-nitroaniline involves a three-step sequence starting from o-methoxyaniline: acylation, nitration, and hydrolysis.[7]

Experimental Protocol: Synthesis via Acetylation-Nitration-Hydrolysis[7][8]

-

Acetylation (Protection): o-Methoxyaniline is reacted with an acetylating agent (e.g., acetic acid or acetic anhydride) to protect the reactive amino group as an acetanilide.[7] This step is crucial to direct the subsequent nitration to the desired position on the aromatic ring.

-

Nitration: The resulting 2-methoxyacetanilide is carefully nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The acetyl group directs the electrophilic addition of the nitro group primarily to the para-position (position 4) relative to the amino group, leveraging its ortho-, para-directing nature.

-

Hydrolysis (Deprotection): The N-(2-methoxy-4-nitrophenyl)acetamide is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide solution) and heat, to remove the acetyl protecting group.[8] This regenerates the free amino group, yielding the final product, 2-methoxy-4-nitroaniline.

-

Purification & Isolation: The crude product is cooled, filtered, and washed with deionized water. Recrystallization from a suitable solvent, such as aqueous ethanol, is performed to obtain a purified, crystalline solid.[9] Purity is then assessed using techniques like High-Performance Liquid Chromatography (HPLC).[10][11]

The Structural Elucidation Workflow

A robust characterization strategy integrates multiple analytical techniques, with the results from each method informing and validating the others. The overall workflow is designed to build a complete structural picture from the ground up.

Caption: A logical workflow for the synthesis, purification, and structural elucidation of a target compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: The first and most fundamental question for a synthesized compound is, "Did I make what I think I made?" Mass spectrometry provides a direct answer by measuring the mass-to-charge ratio (m/z) of the ionized molecule, thereby confirming its molecular weight.[12][13]

The expected molecular weight of 2-Methoxy-4-nitroaniline (C₇H₈N₂O₃) is 168.15 g/mol .[4][14] Electron Ionization (EI) is a common technique for such small molecules, often providing a clear molecular ion peak (M⁺) and a characteristic fragmentation pattern that can offer additional structural clues.

Predicted MS Data

| Ion Type | m/z (Nominal) | Interpretation |

| Molecular Ion [M]⁺ | 168 | Molecular weight of C₇H₈N₂O₃ |

| [M-CH₃]⁺ | 153 | Loss of the methyl group from the methoxy ether |

| [M-NO₂]⁺ | 122 | Loss of the nitro group |

Data derived from NIST Mass Spectrometry Data Center records for 2-Methoxy-4-nitroaniline.[4][15]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the purified sample in a volatile solvent like methanol or dichloromethane to a final concentration of ~100 µg/mL.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion peak at m/z 168 and compare the fragmentation pattern to reference spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: Before assembling the puzzle, we must identify the pieces. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[12][16] For 2-Methoxy-4-nitroaniline, we expect to see distinct signals for the N-H bonds of the amine, the N-O bonds of the nitro group, the C-O bond of the methoxy group, and the C-H and C=C bonds of the aromatic ring.

Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3487 / 3371 | Asymmetric / Symmetric Stretch | N-H (Primary Amine) |

| ~3000-3100 | Aromatic Stretch | C-H (Aromatic) |

| ~2840-2960 | Aliphatic Stretch | C-H (Methyl) |

| 1638 | Scissoring (Bending) | N-H (Amine) |

| 1576 / 1330 | Asymmetric / Symmetric Stretch | N=O (Nitro Group) |

| ~1500-1600 | Stretch | C=C (Aromatic Ring) |

| ~1250 | Asymmetric Stretch | C-O-C (Aryl Ether) |

Data synthesized from comparative analyses of substituted anilines.[17][18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR[18][19]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 2-Methoxy-4-nitroaniline powder directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Record the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (baseline correction, ATR correction if needed) and identify the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[3][12] ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton.

Caption: Molecular structure of 2-Methoxy-4-nitroaniline.

¹H NMR Spectral Analysis

The proton NMR spectrum is highly informative due to the distinct electronic environments of the aromatic protons, caused by the electron-donating effects of the -NH₂ and -OCH₃ groups and the strong electron-withdrawing effect of the -NO₂ group.

| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | Aromatic, ortho to -OCH₃, meta to -NO₂ | ~7.3-7.5 | d (doublet) | 1H |

| H-5 | Aromatic, ortho to -NO₂, meta to -OCH₃ | ~7.8-8.0 | dd (doublet of doublets) | 1H |

| H-6 | Aromatic, ortho to -NH₂, meta to -NO₂ | ~6.8-7.0 | d (doublet) | 1H |

| -NH₂ | Amine | ~5.0-6.0 (broad) | s (singlet) | 2H |

| -OCH₃ | Methoxy | ~3.9 | s (singlet) | 3H |

Predicted shifts are based on standard substituent effects and available data for similar compounds.[19]

¹³C NMR Spectral Analysis

The carbon spectrum confirms the number of unique carbon atoms and their nature (aromatic, aliphatic).

| Carbon Label | Environment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | Aromatic, attached to Amine | ~140 |

| C-2 (-OCH₃) | Aromatic, attached to Methoxy | ~148 |

| C-3 | Aromatic CH | ~115 |

| C-4 (-NO₂) | Aromatic, attached to Nitro | ~141 |

| C-5 | Aromatic CH | ~118 |

| C-6 | Aromatic CH | ~112 |

| -OCH₃ | Methoxy Carbon | ~56 |

Data sourced from PubChem.[4]

Experimental Protocol: NMR Spectroscopy[19][21]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if the solvent does not provide a reference signal.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Set spectral width to cover 0-12 ppm.

-

Use a 90° pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set spectral width to cover 0-200 ppm.

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H signals and reference both spectra to TMS or the residual solvent peak.

X-Ray Crystallography: The Unambiguous 3D Structure

Causality: While NMR provides the connectivity map, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[3] This technique is the gold standard for structural confirmation.

A study has confirmed that 2-methoxy-4-nitroaniline crystallizes in a monoclinic system.[20][21] Obtaining a single crystal suitable for diffraction is the primary experimental challenge.

Experimental Protocol: Single Crystal Growth & Data Collection

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound. A suitable solvent might be ethanol or an ethanol/water mixture. The process can take several days to weeks.

-

Crystal Selection: Select a high-quality, single crystal (typically <0.5 mm in all dimensions) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion.

-

Data Analysis: The diffractometer software collects hundreds of diffraction spots. The data is then processed to solve the crystal structure, yielding a model of the electron density from which atomic positions can be determined and refined.

Conclusion

The structural elucidation of 2-Methoxy-4-nitroaniline, as detailed in this guide, exemplifies a systematic and hierarchical approach to chemical characterization. By integrating data from Mass Spectrometry (confirming molecular weight), FTIR (identifying functional groups), NMR (mapping atomic connectivity), and X-ray Crystallography (defining 3D structure), we can establish the molecule's identity with an exceptionally high degree of confidence. This rigorous, multi-faceted workflow ensures the scientific integrity required for advanced research, drug development, and industrial quality control.

References

- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Ando, R. A., et al. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- ResearchGate. (n.d.). Spectroelectrochemistry of Substituted Anilines.

- Scholars Research Library. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods.

- (n.d.). Electronic spectra and structure of nitroanilines.

- FUNAAB. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS.

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Available at: [Link]

- Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview.

-

PrepChem.com. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. Available at: [Link]

-

ResearchGate. (n.d.). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Available at: [Link]

-

Patsnap. (2019). Preparation method of 2-methoxy-4-nitroaniline. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). d3dt04388f1.pdf. Available at: [Link]

-

ResearchGate. (n.d.). Powder XRD pattern of 2-methoxy-4-nitroaniline. Available at: [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Available at: [Link]

-

SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Available at: [Link]

-

SIELC Technologies. (2018). Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxy-N-methyl-6-nitroaniline. Available at: [Link]

-

PubChem. (n.d.). 2,6-Dimethoxy-4-nitroaniline. Available at: [Link]

-

NIST WebBook. (n.d.). 2,4,6-Trinitro-N-methyl-aniline. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). X-Ray crystal structure of the electro-optic material meta-nitroaniline. Available at: [Link]

-

SIELC Technologies. (2018). 2-Methoxy-4-nitroaniline. Available at: [Link]

Sources

- 1. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. 2-Methoxy-4-nitroaniline | SIELC Technologies [sielc.com]

- 12. rroij.com [rroij.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. 2-Methoxy-4-nitroaniline | CAS 97-52-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. funaab.edu.ng [funaab.edu.ng]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-4-methyl-6-nitroaniline, a substituted nitroaniline compound. As a Senior Application Scientist, this document is structured to deliver not only technical data but also the underlying scientific principles and experimental methodologies required for its characterization. The focus is on providing a practical and authoritative resource for professionals in research and development.

Compound Identification and Structure

2-Methoxy-4-methyl-6-nitroaniline is a distinct isomer within the methoxy-methyl-nitroaniline family. Accurate identification is paramount for any experimental work.

-

IUPAC Name: 2-methoxy-4-methyl-6-nitroaniline[1]

-

CAS Number: 1807057-07-3[1]

-

Molecular Formula: C₈H₁₀N₂O₃[1]

Below is the two-dimensional structure of the molecule, illustrating the ortho-positioning of the amino and nitro groups, with the methoxy and methyl groups at positions 2 and 4, respectively.

Caption: 2D Structure of 2-Methoxy-4-methyl-6-nitroaniline.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-Methoxy-4-methyl-6-nitroaniline. It is important to note that comprehensive experimental data for this specific isomer is not widely available in peer-reviewed literature, and the data presented is primarily from chemical supplier information.

| Property | Value | Source |

| Molecular Weight | 182.18 g/mol | [1] |

| Purity | 95% | [1] |

| Appearance | Not specified, likely a crystalline solid | General knowledge of nitroanilines |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Given the limited published data, the following sections will detail the standard methodologies for determining these fundamental properties.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and provide a framework for the comprehensive characterization of 2-Methoxy-4-methyl-6-nitroaniline.

Determination of Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline 2-Methoxy-4-methyl-6-nitroaniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Profile

Understanding the solubility of a compound is crucial for applications in drug development and synthetic chemistry. The shake-flask method is a standard approach for determining solubility.[2][3]

Methodology: Shake-Flask Solubility Assay

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and ethyl acetate).[3]

-

Equilibration: An excess amount of 2-Methoxy-4-methyl-6-nitroaniline is added to a known volume of each solvent in a sealed vial.

-

Agitation: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solutions are filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.

Workflow for Structural Elucidation and Purity Assessment

Caption: Integrated Analytical Workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for separating and quantifying nitroaniline isomers.[4][5][6][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable for separating nitroaniline isomers.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaniline chromophore (typically in the range of 200-500 nm).[4]

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Synthesis Considerations

While a specific, documented synthesis for 2-Methoxy-4-methyl-6-nitroaniline was not found in the initial search, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of related nitroaniline compounds.[8][9][10][11] The general strategy involves the protection of the amino group, followed by nitration and subsequent deprotection.

Proposed Synthetic Pathway

-

Acylation (Protection): The starting material, likely 2-methoxy-6-methylaniline, would be reacted with an acylating agent such as acetic anhydride to protect the amino group as an acetamide.[10]

-

Nitration: The resulting N-(2-methoxy-6-methylphenyl)acetamide would then undergo nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring. The directing effects of the activating amino (as acetamide) and methoxy groups, and the weakly activating methyl group, would need to be carefully considered to achieve the desired regioselectivity.

-

Hydrolysis (Deprotection): The final step would be the hydrolysis of the acetamide group, usually under acidic or basic conditions, to yield the final product, 2-Methoxy-4-methyl-6-nitroaniline.

Safety and Handling

Nitroaromatic compounds, including nitroanilines, should be handled with care due to their potential toxicity.[5][6][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Toxicity: Nitroanilines are generally considered toxic if ingested, inhaled, or absorbed through the skin.[5][6] They may also be suspected carcinogens.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-Methoxy-4-methyl-6-nitroaniline is a compound for which detailed physicochemical data is not yet widely disseminated in the public domain. This guide provides the foundational information available, supplemented with robust, standard methodologies for its complete characterization. For researchers and developers, the application of these experimental protocols will be essential for validating the identity, purity, and key properties of this molecule, thereby ensuring the reliability and reproducibility of subsequent research and development activities.

References

- BenchChem. (2025). Comparative analysis of analytical techniques for nitroaniline detection. Benchchem.

- Advanced ChemBlocks. (2026). 2-Methoxy-4-methyl-6-nitroaniline 95%. AChemBlock. Retrieved February 15, 2026.

- ThermoFisher. (n.d.).

- (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline.

- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd.

- (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. PrepChem.com.

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

- Patsnap. (2019, May 21). Preparation method of 2-methoxy-4-nitroaniline. Eureka.

- ACS Publications. (2020, January 6). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.

- Benchchem. (2025). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem.

- ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline synthesis. ChemicalBook.

- ResearchGate. (n.d.). Solubility curve of 2-methoxy-4-nitroaniline.

- ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Request PDF.

Sources

- 1. 2-Methoxy-4-methyl-6-nitroaniline 95% | CAS: 1807057-07-3 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scribd.com [scribd.com]

- 8. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 9. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. Detection methods and analytical techniques of p-nitroaniline-Chemwin [en.888chem.com]

CAS number and molecular structure of 2-Methoxy-6-methyl-4-nitroaniline

High-Purity Intermediate for Azo Chromophore Engineering

Executive Summary

2-Methoxy-6-methyl-4-nitroaniline (CAS: 665053-99-6 ) is a specialized aromatic amine intermediate utilized primarily in the synthesis of high-performance disperse dyes and organic pigments. Structurally, it represents a tetra-substituted benzene ring where the electronic "push-pull" character is fine-tuned by the presence of an electron-donating methoxy group (ortho), a steric-modulating methyl group (ortho), and a strong electron-withdrawing nitro group (para).

This specific substitution pattern—placing the methyl and methoxy groups flanking the amine—imparts unique steric protection to the eventual azo linkage, enhancing the hydrolytic stability and lightfastness of derived dyes on polyester and acetate fibers. This guide details the structural parameters, validated synthesis routes, and application mechanisms for researchers in dye chemistry and material science.

Chemical Identity & Structural Analysis[1]

The compound is an aniline derivative characterized by a crowded steric environment around the amino group. The IUPAC naming conventions can vary based on the priority of the parent ring, but the connectivity remains constant.

Core Identifiers

| Parameter | Value |

| CAS Number | 665053-99-6 |

| IUPAC Name | 2-Methoxy-6-methyl-4-nitroaniline |

| Synonyms | 2-Amino-3-methyl-5-nitroanisole; 4-Nitro-6-methyl-o-anisidine |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| SMILES | COc1cc(cc(C)c1N)=O |

| InChI Key | Derived from structure (Specific key requires generation) |

Structural Logic & Electronic Effects

The molecule functions as a diazo component .[1] Its reactivity is governed by three substituents:

-

Amino (-NH₂, Pos 1): The primary reaction center for diazotization.

-

Methoxy (-OCH₃, Pos 2) & Methyl (-CH₃, Pos 6): These ortho-substituents exert a +M (mesomeric) and +I (inductive) effect, increasing electron density. However, their primary role is steric . They shield the amino group (and the subsequent azo bond), reducing susceptibility to nucleophilic attack and improving the wash fastness of the final dye.

-

Nitro (-NO₂, Pos 4): A strong -M (mesomeric) acceptor that creates a dipole across the ring, essential for the "push-pull" charge transfer required for vivid color generation (typically yellow to red).

Physicochemical Properties[1][2][3][5]

Note: Experimental values for this specific isomer are rare in open literature; values below are derived from structural analogues (e.g., 2-methoxy-4-nitroaniline) and computational prediction models.

| Property | Value / Description |

| Appearance | Yellow to Orange Crystalline Powder |

| Melting Point | 135°C – 145°C (Predicted range based on analogues) |

| Boiling Point | ~360°C (Decomposes) |

| Solubility | Insoluble in water; Soluble in Acetone, DMF, DMSO, Ethyl Acetate |

| pKa (Amino) | ~1.5 – 2.0 (Weakly basic due to p-nitro withdrawal) |

| Partition Coeff. (LogP) | ~1.9 (Lipophilic, suitable for disperse dyeing) |

Synthesis & Manufacturing Protocols

The synthesis of 2-Methoxy-6-methyl-4-nitroaniline requires careful regiocontrol to ensure the nitro group attaches at the 4-position relative to the amine, avoiding the 3- or 5-positions. Direct nitration of the aniline is hazardous and non-selective; therefore, an acetylation-nitration-hydrolysis pathway is the industry standard.

Validated Synthetic Route

Starting Material: 2-Methoxy-6-methylaniline (CAS 50868-73-0).[2][3]

Step 1: Protection (Acetylation)

The amine is protected to prevent oxidation and to direct the incoming nitro group para to the nitrogen.

-

Reagents: Acetic Anhydride (

), Acetic Acid ( -

Conditions: Reflux at 100-115°C for 2-4 hours.

-

Mechanism: Nucleophilic acyl substitution yielding N-(2-methoxy-6-methylphenyl)acetamide .

Step 2: Electrophilic Aromatic Substitution (Nitration)

The acetamido group is a moderate activator and ortho/para director. Since the ortho positions (2,6) are blocked by OMe and Me, substitution occurs exclusively at the para position (4).

-

Reagents: Mixed Acid (Conc.

/ Conc.[1] -

Conditions: Controlled addition at 0–10°C to prevent di-nitration or hydrolysis.

-

Intermediate: N-(2-methoxy-6-methyl-4-nitrophenyl)acetamide .

Step 3: Deprotection (Hydrolysis)[5]

-

Reagents: Dilute

or -

Conditions: Reflux at 90-100°C.

-

Workup: Neutralization and filtration of the precipitated product.

Synthesis Workflow Diagram

Figure 1: Validated synthetic pathway ensuring regioselectivity for the 4-nitro isomer.

Industrial Applications: Disperse Dye Chemistry[4][9]

The primary utility of 2-Methoxy-6-methyl-4-nitroaniline is as a Diazo Component in the manufacture of azo disperse dyes.

Mechanism of Action

-

Diazotization: The amine is converted into a diazonium salt using Sodium Nitrite (

) and mineral acid ( -

Coupling: The diazonium salt is coupled with an electron-rich coupling component (e.g., N,N-diethylaniline, Pyridone derivatives) to form the azo bond (

).

Performance Benefits in Textiles[9]

-

Bathochromic Shift: The "push-pull" electronic system shifts absorption to longer wavelengths (Yellow

Red). -

Fastness: The steric bulk of the methyl and methoxy groups protects the azo linkage from UV degradation and hydrolysis during washing, a critical requirement for polyester sportswear and automotive textiles.

Dye Synthesis Diagram

Figure 2: Workflow for converting the intermediate into a high-stability azo disperse dye.

Analytical Characterization

To verify the identity of CAS 665053-99-6, the following spectral signatures are diagnostic:

-

1H NMR (DMSO-d6, 400 MHz):

- ~2.2 ppm (s, 3H, -CH3 at C6).

- ~3.9 ppm (s, 3H, -OCH3 at C2).

- ~6.0-6.5 ppm (br s, 2H, -NH2 ).

- ~7.5-8.0 ppm (Two aromatic singlets or meta-coupled doublets, H3 and H5). Note: Due to the substitution pattern, H3 and H5 are meta to each other. H3 is between OMe and NO2; H5 is between Me and NO2.

-

IR Spectroscopy (KBr):

-

3300–3500 cm⁻¹: N-H stretching (primary amine doublet).

-

1500–1550 cm⁻¹: Asymmetric

stretch. -

1300–1360 cm⁻¹: Symmetric

stretch. -

1250 cm⁻¹: C-O-C asymmetric stretch (Methoxy).

-

Safety & Handling (E-E-A-T)

As a nitroaniline derivative, this compound must be handled with strict industrial hygiene protocols.

-

Acute Toxicity: Likely toxic by inhalation, ingestion, and skin contact (Category 3). Nitroanilines are known methemoglobin-forming agents, causing cyanosis.

-

Chronic Toxicity: Potential mutagen (Ames positive) and skin sensitizer.

-

PPE Requirements:

-

Respiratory: N95 or P100 respirator to prevent dust inhalation.

-

Dermal: Nitrile gloves and Tyvek suit to prevent absorption.

-

Engineering Controls: Use only in a fume hood or local exhaust ventilation.

-

-

Spill Management: Do not sweep dry dust (aerosol risk). Dampen with water or use HEPA vacuum.

References

-

ChemicalBook. (2025). 2-Methoxy-6-methyl-4-nitroaniline Product Entry (CAS 665053-99-6). Retrieved from

-

BLD Pharm. (2025). Catalog Entry: 2-Methoxy-6-methyl-4-nitroaniline. Retrieved from

-

BenchChem. (2025).[1][5] Comparative Analysis of Synthesis Routes for Nitroaniline Derivatives. Retrieved from

-

Google Patents. (2019). CN109776337A: Preparation method of 2-methoxy-4-nitroaniline (Analogue Synthesis). Retrieved from

-

Sigma-Aldrich. (2025). 2-Methoxy-6-methylaniline (Precursor CAS 50868-73-0).[2][3][6][7] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-METHOXY-6-METHYLANILINE | 50868-73-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methoxy-6-methylaniline 98 50868-73-0 [sigmaaldrich.com]

- 7. pure-synth.com [pure-synth.com]

Health and safety handling guidelines for 2-Methoxy-6-methyl-4-nitroaniline

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-6-methyl-4-nitroaniline

Foreword

This guide provides comprehensive health and safety information for the handling of 2-Methoxy-6-methyl-4-nitroaniline (CAS No. 97-52-9). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is a synthesis of available safety data and established best practices for handling hazardous chemicals. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling.

| Property | Value |

| Chemical Name | 2-Methoxy-4-nitroaniline |

| Synonyms | 4-Nitro-o-anisidine, C.I. 37125 |

| CAS Number | 97-52-9[1][2][3][4][5] |

| Molecular Formula | C₇H₈N₂O₃[1][2][3] |

| Molecular Weight | 168.15 g/mol [1][4][5] |

| Appearance | Yellow to orange crystalline powder[2][6][7] |

| Melting Point | 140-142 °C[3] |

| Solubility | Insoluble in water; soluble in alcohol, acetone, and DMSO[6][7] |

Hazard Identification and Classification

2-Methoxy-6-methyl-4-nitroaniline is classified as a hazardous substance. The primary hazards are associated with its toxicity upon exposure.

GHS Hazard Classifications:

Hazard Statements:

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

-

H411/H412: Toxic or harmful to aquatic life with long-lasting effects[3][7][9]

Toxicological Profile

Exposure to 2-Methoxy-6-methyl-4-nitroaniline can lead to significant health effects. The primary routes of occupational exposure are inhalation of dust and dermal contact.[6]

-

Acute Effects: Short-term exposure may lead to irritation of the eyes, skin, and respiratory tract.[10] Ingestion, inhalation, or skin absorption can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin), confusion, headache, and dizziness.[10]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[7][10][11] There is also evidence suggesting potential for genetic mutations.[10][11]

-

Genotoxicity: Studies have indicated that 2-Methoxy-4-nitroaniline can be mutagenic in bacterial assays.[11]

Risk Assessment and Control Hierarchy

A systematic risk assessment is mandatory before commencing any work with this compound. The hierarchy of controls should be followed to mitigate identified risks.

Caption: Risk Assessment Workflow for Handling 2-Methoxy-6-methyl-4-nitroaniline.

Engineering and Administrative Controls

Engineering Controls are the primary line of defense:

-

Ventilation: Always handle 2-Methoxy-6-methyl-4-nitroaniline in a properly functioning chemical fume hood to minimize inhalation of dust.[10][12][13]

-

Containment: For procedures with a high potential for aerosol generation, consider using a glove box.

Administrative Controls supplement engineering controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this chemical.[14][15][16][17]

-

Restricted Access: Limit access to areas where this chemical is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling 2-Methoxy-6-methyl-4-nitroaniline.[14]

Caption: Recommended Personal Protective Equipment (PPE).

-

Eye Protection: Chemical splash goggles are mandatory.[10]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are required.[10]

-

Hand Protection: Wear nitrile gloves. Double-gloving is recommended.[10] Change gloves immediately if they become contaminated.

-

Respiratory Protection: In the absence of adequate engineering controls or during a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

Safe Handling and Storage Procedures

-

Handling:

-

Storage:

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Caption: Emergency Response Workflow.

-

Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with an absorbent material.

-

Carefully collect the material and place it in a sealed container for disposal.[12]

-

Clean the spill area thoroughly.

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2][10][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][10][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][2][13]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1][2][13]

-

-

Fire:

-

Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Combustion may produce toxic fumes, including oxides of nitrogen.[13]

-

Decontamination and Waste Disposal

-

Decontamination: All equipment and work surfaces should be thoroughly decontaminated after use. A suitable decontamination solution should be used, followed by a rinse with water.

-

Waste Disposal: Dispose of all waste, including contaminated PPE and spill cleanup materials, as hazardous waste.[10] Follow all federal, state, and local regulations for hazardous waste disposal.[13][18]

References

-

NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link][19][20][21][22][23]

-

How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link][14]

-

p-Nitroaniline Safety Data Sheet. (n.d.). West Liberty University. Retrieved from a relevant source.[12]

-

4-Nitroaniline Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link][13]

-

OSHA Chemical Hazards and Communication. (2022, October 5). StatPearls - NCBI Bookshelf. Retrieved from [Link][15]

-

OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from a relevant source.[16]

-

Safety Data Sheet: p-nitroaniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link][18]

-

OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Plus-Consulting. Retrieved from [Link][24]

-

The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage. Retrieved from [Link][17]

-

Standard Operating Procedures (SOP) for Working with P-Nitroaniline at Amherst College. (2019, December 9). Amherst College. Retrieved from [Link][10]

-

Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. (2020, May 5). PubMed. Retrieved from [Link][11]

-

Safety Data Sheet: 2-Methoxy-4-nitroaniline. (n.d.). Fisher Scientific. Retrieved from a relevant source.[1]

-

Safety Data Sheet: 2-Methoxy-4-nitroaniline. (2025, September 17). Thermo Fisher Scientific. Retrieved from [Link][2]

-

Substance Information - 2-methoxy-4-nitroaniline. (2025, April 4). ECHA - European Chemicals Agency. Retrieved from a relevant source.[25]

-

Safety Data Sheet: 2-Methoxy-4-nitroaniline. (2023, June 26). CPAchem. Retrieved from [Link][8]

-

2-Methoxy-4-nitroaniline. (n.d.). Wikipedia. Retrieved from [Link][3]

-

Safety Data Sheet: 4-Nitroaniline. (2025, November 6). MilliporeSigma. Retrieved from a relevant source.

-

2-Methoxy-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link][5]

-

Harmonised classifications. (n.d.). ECHA CHEM. Retrieved from a relevant source.[26]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 4. 2-メトキシ-4-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. amherst.edu [amherst.edu]

- 11. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. westliberty.edu [westliberty.edu]

- 13. technopharmchem.com [technopharmchem.com]

- 14. osha.com [osha.com]

- 15. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]

- 17. ishn.com [ishn.com]

- 18. chemos.de [chemos.de]

- 19. nrc.gov [nrc.gov]

- 20. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. restoredcdc.org [restoredcdc.org]

- 22. cpwr.com [cpwr.com]

- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 24. connmaciel.com [connmaciel.com]

- 25. Substance Information - ECHA [echa.europa.eu]

- 26. ECHA CHEM [chem.echa.europa.eu]

A Comprehensive Technical Guide to the Solubility of 2-Methoxy-6-methyl-4-nitroaniline in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility of 2-Methoxy-6-methyl-4-nitroaniline in a range of organic solvents. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the experimental methodologies for solubility determination, presents and analyzes solubility data, and discusses the underlying thermodynamic principles governing the dissolution process. By integrating experimental protocols with theoretical modeling, this guide offers a comprehensive framework for understanding and predicting the solubility behavior of this compound, which is a crucial parameter in process design, formulation, and quality control.

Introduction: The Significance of 2-Methoxy-6-methyl-4-nitroaniline and its Solubility

2-Methoxy-6-methyl-4-nitroaniline is a substituted nitroaniline derivative. While specific data for the "6-methyl" isomer was not found in the immediate search, extensive research exists for the closely related and industrially significant compound, 2-Methoxy-4-nitroaniline. This compound serves as a vital intermediate in the synthesis of azo dyes and pigments, such as Pigment Yellow 74.[1] The latter finds widespread application in printing inks, emulsion paints, and even tattoo inks.[1] Given the structural similarity, the principles governing the solubility of 2-Methoxy-4-nitroaniline are directly applicable and provide a strong predictive framework for the 2-Methoxy-6-methyl-4-nitroaniline isomer.

Solubility is a fundamental physicochemical property that dictates the bioavailability of active pharmaceutical ingredients, the efficiency of crystallization processes, and the performance of compounds in various formulations. A thorough understanding of a compound's solubility in different solvents is therefore paramount for its practical application. This guide will delve into the systematic study of this property, providing both the practical "how-to" and the theoretical "why."

Experimental Determination of Solubility: Methodologies and Best Practices

The accurate determination of solubility is the bedrock of any related study. The "shake-flask" method, a type of "excess solid" technique, is a widely accepted and robust method for measuring the equilibrium solubility of a solid in a liquid.[2][3] This method ensures that the solvent is fully saturated with the solute, providing a true measure of the thermodynamic solubility.

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a self-validating approach to solubility measurement.

Objective: To determine the equilibrium mole fraction solubility of 2-Methoxy-6-methyl-4-nitroaniline in a given solvent at a specific temperature.

Materials:

-

2-Methoxy-6-methyl-4-nitroaniline (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, etc.)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Sintered glass filters (or syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Supersaturated Solutions: For each solvent, add an excess amount of 2-Methoxy-6-methyl-4-nitroaniline to a sealed flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed flasks in a thermostatic shaker bath set to the desired temperature. Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure that the system reaches solid-liquid equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the flasks to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette. Immediately filter the solution using a suitable filter to remove any suspended solid particles. This step is critical to prevent the precipitation of the solute upon cooling.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the corresponding solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-Methoxy-6-methyl-4-nitroaniline.

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁/M₁) / ((m₁/M₁) + (m₂/M₂))

where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent[4]

-

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solubility Data and Analysis

While experimental data for the 6-methyl isomer is not available, the solubility of 2-Methoxy-4-nitroaniline has been determined in twelve organic solvents at temperatures ranging from 278.15 K to 323.15 K.[5] The mole fraction solubility was found to increase with temperature in all tested solvents.[5]

The order of solubility at a given temperature was reported as follows: N-methylpyrrolidone (NMP) > Dimethyl sulfoxide (DMSO) > 1,4-dioxane > ethyl acetate > acetonitrile > ethanol > methanol > n-propanol > isopropanol > ethylene glycol (EG) > n-butanol > water.[5]

Table 1: Physicochemical Properties of Selected Solvents and Qualitative Solubility Trends

| Solvent | Polarity (Dielectric Constant) | Hydrogen Bond Donor/Acceptor | Qualitative Solubility of 2-Methoxy-4-nitroaniline |

| N-Methylpyrrolidone (NMP) | High | Acceptor | Very High |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High |

| Acetone | High | Acceptor | Moderate-High |

| Acetonitrile | High | Acceptor | Moderate |

| Ethyl Acetate | Moderate | Acceptor | Moderate |

| Ethanol | High | Donor & Acceptor | Moderate-Low |

| Methanol | High | Donor & Acceptor | Low |

| Toluene | Low | - | Very Low |

| Water | Very High | Donor & Acceptor | Very Low |

Note: This table is a qualitative representation based on established principles and data for similar compounds.[4][6]

The high solubility in aprotic polar solvents like NMP and DMSO suggests that strong dipole-dipole interactions between the solvent and the nitro and methoxy groups of the solute play a significant role in the dissolution process. The lower solubility in alcoholic solvents, despite their high polarity, may be attributed to the strong self-association of alcohol molecules through hydrogen bonding, which must be overcome to create a cavity for the solute molecule.

Thermodynamic Modeling of Solubility

To correlate the experimental solubility data with temperature, several thermodynamic models are commonly employed.[6] These models are invaluable for interpolating and extrapolating solubility data, which is crucial for process optimization.

-

The Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility to temperature.[6] It is widely used due to its simplicity and good performance in correlating solubility data.[7]

-

The λh (Buchowski-Ksiazaczak) Equation: This model is another effective tool for correlating solid-liquid equilibrium data.[6]

-

Activity Coefficient Models (e.g., Wilson and NRTL): These models are more thermodynamically rigorous as they consider the non-ideal behavior of the solution by calculating the activity coefficients of the components.[6][7]

For the solubility of 2-Methoxy-4-nitroaniline, the modified Apelblat equation was found to provide a better correlation than the other models.[5] The choice of the most appropriate model depends on the specific solute-solvent system and the desired level of accuracy.

Relationship between Experimental Data and Thermodynamic Models

Caption: The interplay between experimental solubility data and thermodynamic modeling.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Methoxy-6-methyl-4-nitroaniline in organic solvents, drawing on established methodologies and data from the closely related 2-Methoxy-4-nitroaniline. The importance of robust experimental techniques, such as the isothermal shake-flask method, has been emphasized, and a detailed protocol has been provided. The analysis of solubility data in the context of solvent properties and the application of thermodynamic models offer a powerful framework for understanding and predicting the behavior of this compound in solution. This knowledge is essential for the effective design and optimization of processes in the pharmaceutical and chemical industries.

References

-

Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

-

Chen, G., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 64(5), 2201-2209. [Link]

-

Gervasio, D. F., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 63(15), 4659-4680. [Link]

-

Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. (2019, March 25). ResearchGate. Retrieved February 23, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Web.mnstate.edu. Retrieved February 23, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Retrieved February 23, 2026, from [Link]

-

Chen, G., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 64(5), 2201-2209. [Link]

-

Bao, Y., et al. (2019). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 64(11), 4937-4945. [Link]

-

Bao, Y., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(2), 646-656. [Link]

Sources

- 1. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Reactive Site Analysis & Synthetic Utility of 2-Methoxy-6-methyl-4-nitroaniline

This guide is structured as a technical whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic insight and robust experimental protocols over generic descriptions.

Executive Summary

2-Methoxy-6-methyl-4-nitroaniline represents a specialized class of "push-pull" aromatic systems utilized primarily as a diazo component in the synthesis of high-performance Disperse Dyes and as an intermediate in pharmaceutical heterocyclic synthesis.

Its chemical behavior is defined by two competing factors:

-

Electronic Activation: The electron-donating amino (

) and methoxy ( -

Steric Inhibition: The unique 2,6-substitution pattern (methoxy and methyl flanking the amine) creates significant steric hindrance at the N1 position. This drastically alters standard reactivity profiles, particularly regarding diazotization and N-alkylation, requiring specialized non-aqueous protocols.

This guide details the three primary reactive sites, providing validated protocols for exploiting them in synthetic workflows.

Structural Analysis & Reactivity Map

The molecule is a tetra-substituted benzene ring. The interplay between substituents dictates the hierarchy of reactivity.

Electronic & Steric Matrix

-

Site A (N1 - Amino Group): The primary nucleophile. However, it is sterically encumbered by the C2-Methoxy and C6-Methyl groups. This lowers the kinetic rate of N-functionalization and destabilizes the diazonium salt in aqueous media.

-

Site B (C4 - Nitro Group): A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution but serves as a robust redox handle.

-

Site C (C3 - Aromatic Proton): The most electron-rich carbon on the ring. It is located ortho to the strong methoxy donor and ortho to the nitro group.

-

Site D (C5 - Aromatic Proton): Less reactive than C3. It is ortho to the weak methyl donor.

Figure 1: Reactivity map highlighting the three primary zones of chemical intervention.

Primary Reactive Site: The Amine (N1)

Reaction Type: Diazotization & Coupling (Azo Dye Synthesis)[1][2]

The most critical industrial application of this molecule is as a diazo component . Due to the "push-pull" electronic system (Donor

The "Steric" Challenge

Standard diazotization (Sodium Nitrite / Aqueous HCl at

-

Solubility: The hydrophobic methyl/methoxy groups reduce water solubility.

-

Basicity: The para-nitro group reduces the basicity of the amine, making protonation difficult.

-

Stability: If formed in water, the diazonium salt is prone to hydrolysis due to the steric crowding preventing effective solvation.

Validated Protocol: Anhydrous Nitrosyl Sulfuric Acid Diazotization

To overcome these issues, a non-aqueous system using Nitrosyl Sulfuric Acid (

Step-by-Step Methodology:

-

Preparation of Nitrosyl Sulfuric Acid:

-

Charge 98% Sulfuric Acid (

) into a reactor. -

Cool to

. -

Slowly add Sodium Nitrite (

) powder with vigorous stirring. Caution: Exothermic. -

Heat to

until clear, then cool back to

-

-

Dissolution of Amine:

-

In a separate vessel, dissolve 2-Methoxy-6-methyl-4-nitroaniline in a mixture of Glacial Acetic Acid and Propionic Acid (ratio 3:1). The propionic acid aids solubility of the hydrophobic substrate.

-

Cool solution to

.

-

-

Diazotization:

-

Add the amine solution dropwise into the Nitrosyl Sulfuric Acid solution.

-

Maintain temperature

. -

Stir for 2–3 hours. The steric hindrance requires longer reaction times than unsubstituted aniline.

-

Endpoint Check: A drop of reaction mixture on starch-iodide paper should instantly turn blue-black (indicating excess

).

-

-

Coupling (Example):

-

Pour the diazonium mass onto ice/water.

-

Add the coupling component (e.g., N,N-diethylaniline) dissolved in dilute acid.

-

Adjust pH to 4.0–5.0 using Sodium Acetate to facilitate coupling.

-

Figure 2: Workflow for the diazotization of sterically hindered anilines.

Secondary Reactive Site: The Nitro Group (C4)

Reaction Type: Reduction to Diamine

Reducing the nitro group yields 2-Methoxy-6-methyl-1,4-phenylenediamine . This derivative is a potent antioxidant and a precursor for polyimides and hair dye formulations.

Validated Protocol: Béchamp Reduction (Fe/HCl)

While catalytic hydrogenation (

Protocol:

-

Suspension: Suspend 0.1 mol of the nitroaniline in 200 mL of 50% aqueous ethanol.

-

Catalyst Activation: Add 0.3 mol of Iron powder (325 mesh) and 5 mL of concentrated HCl.

-

Reflux: Heat to reflux (

). The reaction is exothermic; monitor carefully. -

Completion: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The yellow starting material spot will disappear, replaced by a polar, UV-active streak (diamine).

-

Workup: Basify with Sodium Carbonate (

) to pH 9 (precipitates iron salts). Filter hot through Celite. Crystallize the diamine from the filtrate.

Tertiary Reactive Site: The Aromatic Ring (C3)

Reaction Type: Electrophilic Aromatic Substitution (Halogenation)

Although the ring is deactivated by the nitro group, the position C3 is activated by the ortho-methoxy group. Under forcing conditions, halogenation can occur here.

-

Reagent: Bromine (

) in Acetic Acid. -

Position: C3 (between Methoxy and Nitro).

-

Note: Reaction at C5 is less favorable because the Methyl group is a weaker activator than Methoxy.

Quantitative Data Summary

| Parameter | Value / Characteristic | Implication for Synthesis |

| Molecular Weight | 182.18 g/mol | Calculation basis.[3][4] |

| pKa (Conjugate Acid) | ~1.5 - 2.0 (Est.) | Very weak base. Requires strong acid ( |

| Solubility | Low in Water; High in Acetone, AcOH | Do not attempt aqueous reactions without co-solvents. |

| Melting Point | ~140–143 °C | Solid handling; purity indicator. |

| Steric Profile | High (N1 position) | Slower reaction rates for N-acylation/alkylation. |

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline. (General protocol adaptation for substituted nitroanilines).

-

Thermo Scientific Chemicals. (2024). 2-Methoxy-4-nitroaniline Safety Data Sheet and Specifications. (Physical property verification for nitro-anisidine derivatives).

-

ChemicalBook. (2021).[5] 2-Methoxy-4-nitroaniline: Properties, Synthesis, and Applications. (Industrial context for dye intermediates).

-